5-Oxa-2-azaspiro[3.4]octan-8-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C6H11NO2/c8-5-1-2-9-6(5)3-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
SIGPEXIWILSKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1O)CNC2 |
Origin of Product |
United States |
Spirocyclic Heterocycles: Structural Significance and Research Interest
Spirocyclic heterocycles are a class of organic compounds characterized by at least two rings sharing a single common atom, with at least one ring containing an atom other than carbon. wikipedia.orgnucleos.com This unique structural arrangement imparts a three-dimensional and rigid conformation, which is highly desirable in drug design. The conformational rigidity of spirocycles can lead to a more precise interaction with biological targets, potentially enhancing potency and selectivity while minimizing off-target effects. nih.gov
The incorporation of heteroatoms such as oxygen and nitrogen into the spirocyclic framework introduces polar centers that can form crucial hydrogen bonds and other non-covalent interactions with biological macromolecules. nih.gov This versatility has led to the exploration of spirocyclic heterocycles in a wide array of therapeutic areas, including the development of antitumor, antiparasitic, and antifungal agents. mdpi.com The inherent structural complexity and synthetic challenge of these molecules also drive significant research interest from a chemical synthesis perspective. rsc.org
Unique Structural Features of 5 Oxa 2 Azaspiro 3.4 Octan 8 Ol Within the Spiro 3.4 Octane Framework
The 5-Oxa-2-azaspiro[3.4]octan-8-ol molecule possesses a distinct architecture within the broader family of spiro[3.4]octane systems. This framework consists of a four-membered azetidine (B1206935) ring and a five-membered tetrahydrofuran (B95107) ring fused at a single carbon atom. The presence of a nitrogen atom in the four-membered ring and an oxygen atom in the five-membered ring, coupled with a hydroxyl group at the 8-position, provides multiple points for functionalization and interaction.
The synthesis of this and related oxa-azaspiro[3.4]octane systems has been a focus of recent research, with methodologies developed to construct these novel scaffolds. lookchem.com The strategic placement of the nitrogen and oxygen atoms allows for the modulation of physicochemical properties such as solubility and polarity, which are critical for drug development.
Below is a table detailing some of the key properties of a related precursor, 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, which highlights the characteristics of this spirocyclic system.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 63-68 °C |
| CAS Number | 1453315-97-3 |
| Physical Form | Powder |
| Storage Temperature | 2-8°C |
| Table of properties for 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, a key intermediate. sigmaaldrich.com |
Overview of Academic Research Trajectories for Spiro 3.4 Octane Systems
Strategies for Construction of the Spiro[3.4]octane Framework
The creation of the spiro[3.4]octane skeleton, the core of the target molecule, is a significant synthetic challenge due to the inherent strain in the fused ring system. ontosight.ai Chemists have devised several elegant strategies to overcome this hurdle.
Annulation, the formation of a ring onto a pre-existing structure, is a cornerstone of spirocycle synthesis. For the spiro[3.4]octane framework, this involves the construction of either the cyclopentane (B165970) or the four-membered ring system onto a suitable substrate. One common approach involves the reaction of cyclopropane (B1198618) with cyclobutene (B1205218) or the rearrangement of bicyclic compounds to form the spiro[3.4]octane core. ontosight.ai More complex strategies for related spiro systems utilize cycloaddition reactions, such as the [3+2] cycloaddition of 1,1-disubstituted alkenes, which serve as precursors for subsequent cyclization to form the second ring. nih.gov
Intramolecular cyclization reactions are powerful tools for forging spirocyclic frameworks. These reactions can form one or both rings of the spiro-system in a single, efficient step. nih.gov For instance, a copper-catalyzed enantioselective carboetherification of 1,1-disubstituted alkenols has been shown to produce 5,5-spirocyclic ethers through a double intramolecular difunctionalization. nih.gov Another prominent method is the aza-Heck cyclization, which constructs chiral nitrogen-containing heterocycles by engaging pendant alkenes in a Heck-like manner. researchgate.net Cascade reactions, such as the ring-opening/cyclization of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions, also provide an entry to complex spirocyclic systems. acs.org
Precursor Selection and Starting Material Design for 5-Oxa-2-azaspiro[3.4]octan-8-ol Synthesis
The synthesis of this compound has been achieved through a robust and step-economic route designed for creating modules for drug discovery. lookchem.com The key strategy involves a tandem conjugate addition-Dieckmann cyclization protocol.
The synthesis commences with commercially available 1-((benzyloxy)carbonyl)azetidine-3-one (Compound 1 in the table below) and methyl glycolate. These precursors are selected for their ability to undergo a sequence that smoothly provides the desired spirocyclic ketoester, compound 13 . This intermediate is then subjected to Krapcho decarboxylation to yield the pivotal 5-oxa-2-azaspiro[3.4]octan-8-one (Compound 14 ). The final step involves the reduction of this ketone to furnish the target alcohol, this compound (Compound 15 ). lookchem.com
| Compound Number | Structure | Name | Role |
| 1 | C₁₂H₁₃NO₃ | 1-((Benzyloxy)carbonyl)azetidine-3-one | Starting Material |
| - | C₃H₆O₃ | Methyl glycolate | Starting Material |
| 13 | - | Spirocyclic Ketoester | Intermediate |
| 14 | C₇H₉NO₂ | 5-Oxa-2-azaspiro[3.4]octan-8-one | Key Precursor |
| 15 | C₆H₁₁NO₂ | This compound | Target Molecule |
This table outlines the key compounds in the synthetic pathway to this compound.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Stereoselectivity
The described synthetic route to this compound is notable for its efficiency and modularity. lookchem.com
Scalability: The described synthesis is designed for the creation of modules for drug discovery, suggesting that the route is amenable to producing significant quantities of the target compounds. lookchem.com The use of robust reactions like Dieckmann cyclization and NaBH₄ reduction generally allows for good scalability.
Stereoselectivity: The synthesis as initially reported produces a racemic mixture of this compound. lookchem.com Control over the absolute stereochemistry at the newly formed chiral center is achieved post-synthesis via chromatographic resolution. While this is a practical approach, alternative strategies in spirocycle synthesis often employ chiral catalysts or auxiliaries to achieve high enantioselectivity directly in the ring-forming step, which can be more efficient for large-scale production of a single enantiomer. nih.govresearchgate.net
| Parameter | Analysis of the Route to this compound |
| Efficiency | High, with a 61% yield over two steps for the key ketone precursor. lookchem.com |
| Scalability | The methodology is designed for producing modules for drug discovery, implying good scalability. lookchem.com |
| Stereoselectivity | The primary route yields a racemate; stereocontrol is achieved via chromatographic resolution of enantiomers. lookchem.com |
This table provides a comparative analysis of the synthetic route to the target compound.
Reactivity and Chemical Transformations of 5 Oxa 2 Azaspiro 3.4 Octan 8 Ol
Functional Group Interconversions on the Spirocyclic Core
The inherent functionalities of 5-oxa-2-azaspiro[3.4]octan-8-ol, namely the secondary amine and the secondary alcohol, alongside the spirocyclic framework, allow for a range of chemical interconversions. Protecting group strategies, such as the use of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom, are commonly employed to achieve regioselective transformations.
Oxidation Reactions of the Hydroxyl Moiety
The secondary alcohol at the C-8 position of the spirocyclic system can be readily oxidized to the corresponding ketone, 5-oxa-2-azaspiro[3.4]octan-8-one. This transformation is typically performed on the N-Boc protected substrate to prevent side reactions with the secondary amine. While specific literature detailing a broad range of oxidizing agents for this particular substrate is not abundant, the successful isolation of 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane suggests that standard oxidation protocols are applicable. sigmaaldrich.com Commonly used methods for such transformations include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromium-based reagents. The resulting ketone is a valuable intermediate for further functionalization, such as nucleophilic additions or reductive aminations.
Table 1: Representative Oxidation of this compound Moiety
| Starting Material | Reagents and Conditions | Product | Notes |
| tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Standard oxidizing agents (e.g., DMP, Swern oxidation) | tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | The ketone is a known compound available commercially, indicating the feasibility of this oxidation. sigmaaldrich.com |
Reduction Reactions
The ketone, 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, can be efficiently reduced to the corresponding secondary alcohol, affording N-Boc-5-oxa-2-azaspiro[3.4]octan-8-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). lookchem.com This reduction is a key step in the synthesis of the title compound and its derivatives, often following the construction of the spirocyclic ketone.
Table 2: Reduction of 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | NaBH4 | tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Not specified | lookchem.com |
Substitution Reactions on the Spirocyclic Scaffold
Direct substitution on the carbon framework of the spirocycle is less common but has been demonstrated. For instance, a brominated derivative, tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, has been synthesized. This suggests that the spirocyclic core can undergo electrophilic substitution, likely facilitated by the activating effect of the oxygen atom. Such halogenated intermediates are valuable for introducing further diversity through cross-coupling reactions.
Derivatization Strategies and Site-Specific Functionalization of this compound
The presence of both a secondary amine and a hydroxyl group on the this compound scaffold allows for a variety of derivatization strategies, enabling the exploration of chemical space around this core structure.
Following the removal of the Boc protecting group, the secondary amine of the azetidine (B1206935) ring is a key site for functionalization. N-alkylation can be achieved under standard conditions. For example, reductive amination with an appropriate aldehyde or ketone, or direct alkylation with an alkyl halide, can introduce a wide range of substituents at the nitrogen atom. A patent for M4 receptor agonists describes the N-alkylation of the deprotected spirocyclic amine with various functionalized side chains. google.com
Furthermore, the ketone intermediate, 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, can undergo reductive amination to introduce an amino group at the C-8 position. Treatment with ammonia (B1221849) in methanol (B129727) and titanium(IV) isopropoxide, followed by reduction with sodium borohydride, yields the corresponding 8-amino-5-oxa-2-azaspiro[3.4]octane derivative. lookchem.com
The hydroxyl group at C-8 can also be a handle for derivatization, such as through acylation to form esters or etherification to introduce various alkyl or aryl groups.
Table 3: Examples of Derivatization of the 5-Oxa-2-azaspiro[3.4]octane Scaffold
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
| Reductive Amination | tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 7 M NH3 in MeOH, Ti(O-iPr)4, then NaBH4 | tert-Butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | lookchem.com |
| N-Alkylation | 5-Oxa-2-azaspiro[3.4]octane | Various alkylating agents | N-substituted-5-oxa-2-azaspiro[3.4]octane derivatives | google.com |
Mechanistic Studies of Key Reactions Involving the Spiro[3.4]octane System
Detailed mechanistic studies specifically focused on the reactions of this compound are not extensively reported in the peer-reviewed literature. The reactions described, such as oxidation, reduction, and N-alkylation, are generally understood to proceed through well-established organic chemistry mechanisms.
Computational and Theoretical Investigations of 5 Oxa 2 Azaspiro 3.4 Octan 8 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic makeup of 5-Oxa-2-azaspiro[3.4]octan-8-ol. Using methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory), the electronic wavefunction of the molecule can be solved to determine its ground state energy and a host of electronic properties.
Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These values are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.
Furthermore, the electrostatic potential (ESP) surface can be mapped, visualizing the regions of positive and negative charge across the molecule. This provides insights into intermolecular interactions, such as hydrogen bonding, and potential sites for electrophilic or nucleophilic attack.
Table 1: Illustrative Electronic Properties of this compound (Theoretical)
| Property | Calculated Value (Illustrative) | Significance |
| Ground State Energy | -X.XXX Hartrees | Thermodynamic stability reference |
| HOMO Energy | -Y.YY eV | Electron-donating capability |
| LUMO Energy | +Z.ZZ eV | Electron-accepting capability |
| HOMO-LUMO Gap | A.AA eV | Kinetic stability and electronic transitions |
| Dipole Moment | B.BB Debye | Molecular polarity and solubility |
Conformational Analysis and Energy Landscapes
The spirocyclic and flexible nature of this compound suggests the existence of multiple low-energy conformations. Conformational analysis is performed to identify these stable arrangements of atoms (conformers) and to map the potential energy surface (PES) that governs their interconversion.
By systematically rotating the rotatable bonds and exploring the puckering of the tetrahydrofuran (B95107) and azetidine (B1206935) rings, a comprehensive search for energy minima is conducted. The relative energies of these conformers are then calculated, typically using the same quantum chemical methods as for the electronic structure, to identify the most stable, or global minimum, conformation. The energy barriers between these conformers can also be determined, providing information on the flexibility of the molecule at different temperatures.
Table 2: Example of Relative Energies of this compound Conformers (Theoretical)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) (Illustrative) | Population at 298 K (%) |
| I (Global Minimum) | 0.00 | C1-O5-C4-C3 = 15 | 65 |
| II | 1.25 | C1-O5-C4-C3 = -18 | 25 |
| III | 2.50 | C1-O5-C4-C3 = 175 | 10 |
Molecular Dynamics Simulations for Structural Dynamics
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions, of this compound in a simulated environment (e.g., in a solvent like water).
These simulations can reveal how the molecule interacts with its surroundings and how its structure fluctuates under physiological conditions. Key outputs from MD simulations include the root-mean-square deviation (RMSD) of atomic positions, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights regions of high flexibility within the molecule. Radial distribution functions can also be calculated to understand the solvation shell around the molecule.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. By calculating the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies, a theoretical spectrum can be generated.
For this compound, the calculated infrared (IR) spectrum would show characteristic peaks for the O-H, N-H, and C-O stretching and bending vibrations. The predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in an experimentally obtained spectrum, aiding in the structural elucidation of the molecule.
When experimental data becomes available, a comparison between the predicted and measured spectra serves as a crucial validation of the computational methods and the calculated structures. Discrepancies can point to environmental effects not accounted for in the calculation or the presence of multiple conformations in solution.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
| IR ν(O-H) | 3450 cm⁻¹ | 3400 cm⁻¹ |
| ¹H NMR δ(H8) | 4.15 ppm | 4.10 ppm |
| ¹³C NMR δ(C8) | 72.5 ppm | 72.1 ppm |
Applications of 5 Oxa 2 Azaspiro 3.4 Octan 8 Ol As a Chemical Building Block and Scaffold in Advanced Organic Synthesis
Role in the Construction of Complex Molecular Architectures
5-Oxa-2-azaspiro[3.4]octan-8-ol serves as a versatile starting material for the synthesis of more intricate molecular structures. Its inherent spirocyclic framework provides a rigid and defined three-dimensional geometry, which is a desirable feature in the design of new therapeutic agents and functional materials. The presence of both a hydroxyl group and a secondary amine within the structure allows for selective functionalization at different points, enabling the construction of diverse and complex molecular architectures. Organic chemists utilize this building block to introduce spirocyclic motifs into larger molecules, a strategy that can significantly impact the conformational properties and biological activity of the resulting compounds.
Integration into Diverse Ring Systems and Polycyclic Compounds
The unique structure of this compound makes it an ideal candidate for integration into a variety of ring systems and polycyclic frameworks. The azetidine (B1206935) and tetrahydrofuran (B95107) rings that constitute the spirocycle can be modified or incorporated into larger ring systems through various synthetic transformations. For instance, the secondary amine can participate in annulation reactions to form fused or bridged bicyclic systems. The hydroxyl group can be used as a handle for further reactions to build upon the existing scaffold. This adaptability allows for the creation of a wide range of novel polycyclic compounds with distinct topological features.
Utilisation in Scaffold-Based Chemical Library Synthesis
Scaffold-based drug discovery is a powerful strategy for identifying new lead compounds. The 5-oxa-2-azaspiro[3.4]octane framework is an attractive scaffold for the generation of chemical libraries. molport.com Its rigid structure ensures that the appended substituents are projected into distinct regions of three-dimensional space, which is crucial for exploring interactions with biological targets. The straightforward functional handles on the scaffold, such as the secondary amine and hydroxyl group, allow for the parallel synthesis of a large number of analogues. This approach, often guided by the Bemis-Murcko framework analysis, facilitates the systematic exploration of chemical space around this novel spirocyclic core. molport.com
Design of Rigid Linkers and Structural Probes for Chemical Biology Methodologies
The defined and rigid nature of the this compound scaffold makes it a valuable component in the design of rigid linkers and structural probes for chemical biology. In applications such as fragment-based drug discovery or the development of specific protein ligands, maintaining a precise distance and orientation between different functional groups is often critical. The spirocyclic core of this molecule can serve as a rigid spacer to connect different pharmacophoric elements or reporter groups. This allows for the systematic investigation of binding interactions and the development of highly specific molecular probes to study biological processes.
Exploration in Material Science and Supramolecular Chemistry
The application of this compound is not limited to medicinal chemistry. Its unique structural and chemical properties are also being explored in the fields of material science and supramolecular chemistry. The ability of the molecule to form hydrogen bonds through its hydroxyl and amine functionalities, coupled with its rigid spirocyclic core, makes it an interesting building block for the construction of well-defined supramolecular assemblies. These assemblies can exhibit interesting properties, such as forming ordered crystalline structures or acting as hosts for guest molecules. The incorporation of this spirocyclic motif into polymers or other materials can also impart novel thermal and mechanical properties.
Future Directions and Emerging Research Opportunities
Development of Asymmetric Synthetic Routes to Chiral 5-Oxa-2-azaspiro[3.4]octan-8-ol Derivatives
The synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives has been approached through robust and efficient routes. lookchem.com A key precursor, the spirocyclic ketone 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, serves as a versatile intermediate. lookchem.com The reduction of this ketone provides access to the corresponding alcohol, this compound. lookchem.com
Currently, synthetic strategies often yield racemic mixtures of these compounds. lookchem.com The separation of enantiomers is then typically achieved through chromatographic resolution, a method that, while effective, can be resource-intensive. lookchem.com A significant future direction lies in the development of stereoselective synthetic methods that can directly produce enantiomerically pure or enriched this compound derivatives. This would involve the exploration of chiral catalysts or auxiliaries that can control the stereochemical outcome of the key bond-forming reactions. The ability to selectively synthesize either enantiomer is crucial, as the biological activity of chiral molecules is often confined to a single enantiomer. lookchem.com
| Precursor Compound | Reaction | Product |
| 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane | Reduction (e.g., with NaBH4) | 2-Boc-5-oxa-2-azaspiro[3.4]octan-8-ol |
| Racemic this compound | Chromatographic Resolution | Enantiomerically pure this compound |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The functional groups present in this compound—a secondary alcohol and a secondary amine within a spirocyclic framework—offer multiple points for chemical modification. Research into the novel reactivity of this scaffold is a promising area. For instance, the alcohol moiety can be a handle for various transformations, including oxidation to the corresponding ketone, etherification, or esterification to introduce diverse functional groups.
The nitrogen atom of the azetidine (B1206935) ring can be functionalized through N-alkylation, N-arylation, or acylation, allowing for the exploration of a wide chemical space around the core scaffold. Furthermore, the development of catalytic transformations that are specific to this spirocyclic system could lead to highly efficient and selective syntheses of complex molecules. The inherent strain of the four-membered azetidine ring might also be exploited in ring-opening reactions to generate novel linear or macrocyclic structures. A notable application of derivatives of this scaffold is as M4 muscarinic acetylcholine (B1216132) receptor agonists, indicating their potential in the development of treatments for neurological and psychiatric disorders. google.com
Advancements in Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. mdpi.com For this compound and its derivatives, computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into their three-dimensional structure, conformational preferences, and electronic properties. mdpi.comnih.gov These models can predict how different substituents on the scaffold will affect its shape and reactivity, guiding the design of new derivatives with desired biological activities. parssilico.com
Predictive models can also be employed to study the interactions of these compounds with biological targets, such as enzymes and receptors. parssilico.com By simulating the binding of different derivatives to a target protein, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process. parssilico.com The use of machine learning and artificial intelligence in conjunction with these computational models represents a frontier in designing novel therapeutics based on the 5-oxa-2-azaspiro[3.4]octane scaffold. parssilico.com
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation | Understanding of molecular shape and reactivity |
| Molecular Docking | Simulation of binding to biological targets | Prediction of biological activity and prioritization of synthetic targets |
| Machine Learning/AI | Analysis of large datasets of compound properties and activities | Accelerated discovery of lead compounds |
Integration into Advanced Synthetic Methodologies and Chemical Technologies
The unique structural features of this compound make it an attractive building block for integration into advanced synthetic methodologies. sigmaaldrich.com Its rigid, three-dimensional nature is highly desirable in fragment-based drug discovery (FBDD), where small, structurally defined fragments are used to probe the binding sites of biological targets. nih.govnih.gov The spirocyclic core can serve as a novel scaffold to which different functional groups can be attached, creating a library of fragments for screening. sigmaaldrich.com
Furthermore, this scaffold is well-suited for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a wide range of structurally diverse molecules. acs.org By applying a series of branching reaction pathways to the 5-oxa-2-azaspiro[3.4]octane core, a multitude of complex and unique molecules can be created for high-throughput screening. The development of flow chemistry processes for the synthesis and modification of this compound could also enable its rapid and scalable production, facilitating its use in large-scale screening campaigns and industrial applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 5-Oxa-2-azaspiro[3.4]octan-8-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthetic routes often involve cyclization reactions or spiroannulation strategies. For example, analogous azaspiro compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) are synthesized via [3+2] cycloaddition or intramolecular nucleophilic substitution . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in spiro ring formation.
- Catalysis : Lewis acids like BF₃·OEt₂ or transition-metal catalysts (e.g., Pd) may stabilize intermediates .
- Temperature control : Low temperatures (−78°C to 0°C) reduce side reactions during cyclization .
Validation : Monitor reaction progress via TLC or HPLC, and optimize using Design of Experiments (DoE) to balance yield and purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Compare , , and 2D NMR (COSY, HSQC) data with computational predictions (e.g., DFT) to verify spiro connectivity and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₁NO₂ for this compound) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for polar spiro compounds .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
- Distillation : For volatile analogs (e.g., octan-2-ol, boiling point ~174°C), fractional distillation ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring puckering) or impurities:
- Variable-temperature NMR : Probe conformational flexibility by acquiring spectra at −40°C to 80°C .
- Deuterium exchange : Identify labile protons (e.g., hydroxyl groups) to distinguish tautomers .
- Advanced separations : Use chiral HPLC or SFC to isolate enantiomers contributing to overlapping signals .
Q. What strategies optimize the stereoselective synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control spiro center configuration .
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
Q. How do structural modifications (e.g., substituents on the spiro ring) affect the compound’s physicochemical and biological properties?
Methodological Answer:
- Computational modeling : Perform QSAR studies to correlate substituent effects (e.g., logP, H-bond donors) with solubility or receptor binding .
- In vitro assays : Test analogs for stability (e.g., plasma/tissue homogenate incubation) and bioactivity (e.g., enzyme inhibition) .
- Crystallography : Resolve ligand-receptor complexes to identify critical interactions (e.g., hydrogen bonds with the hydroxyl group) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (acute toxicity category 4 per OSHA HCS) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize acidic/basic derivatives with appropriate absorbents (e.g., sodium bicarbonate for acidic spills) .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
Methodological Answer:
- Purity assessment : Re-crystallize the compound and re-measure melting points; impurities lower observed values .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms .
- Computational validation : Compare experimental data with predicted values from software (e.g., ChemAxon, ACD/Labs) .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS .
- Isotope labeling : Use -labeled water to trace hydrolysis mechanisms (e.g., nucleophilic attack on the oxa ring) .
- Accelerated stability testing : Apply Arrhenius kinetics to predict shelf life at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
